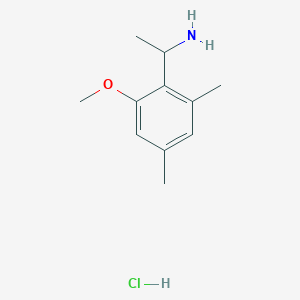

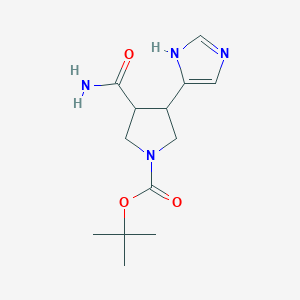

tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

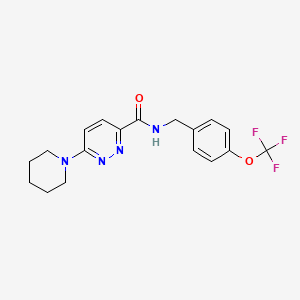

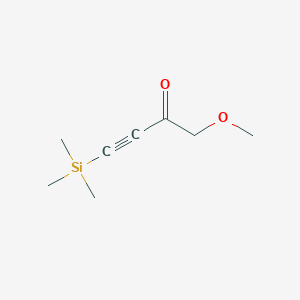

“tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS number 2102412-89-3 . It has a molecular weight of 280.32 and a molecular formula of C13H20N4O3 .

Synthesis Analysis

The synthesis of imidazoles, which is a key component of this compound, has seen significant advances recently . These heterocycles are crucial to functional molecules used in various applications. The bonds constructed during the formation of the imidazole are emphasized, and the methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 280.32 and a molecular formula of C13H20N4O3 . Other properties such as boiling point and storage conditions are not specified in the search results .Scientific Research Applications

Anticancer Potential

Imidazole-containing compounds have garnered attention due to their potential as anticancer agents. The unique structure of tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

Imidazoles often possess antimicrobial properties. Researchers have explored their use against bacteria, fungi, and parasites. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could be evaluated for its efficacy against specific pathogens .

Enzyme Inhibition Studies

Imidazole derivatives frequently act as enzyme inhibitors. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate might interact with specific enzymes, affecting their activity. Investigating its inhibitory potential could lead to novel drug targets .

Coordination Chemistry

Imidazoles serve as versatile ligands in coordination chemistry. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could form complexes with transition metals, influencing their reactivity and catalytic properties .

Organic Synthesis

Researchers often exploit imidazole derivatives in organic synthesis. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate might participate in multistep reactions, leading to valuable intermediates or final products .

Biological Probes

Imidazoles can act as biological probes to study cellular processes. tert-Butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate could be labeled with fluorescent tags or radioisotopes for imaging or tracking specific cellular events .

Future Directions

properties

IUPAC Name |

tert-butyl 3-carbamoyl-4-(1H-imidazol-5-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-5-8(9(6-17)11(14)18)10-4-15-7-16-10/h4,7-9H,5-6H2,1-3H3,(H2,14,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOVOFGSOJZINO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)N)C2=CN=CN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3-carbamoyl-4-(1H-imidazol-4-yl)pyrrolidine-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3'-(3-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2537319.png)

![3-bromo-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B2537320.png)

![2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetohydrazide](/img/structure/B2537321.png)

![(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2537325.png)

![Methyl 2-(2-((5-((benzo[d]thiazol-2-ylthio)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2537329.png)

![2-oxo-2-phenylethyl 3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propanoate](/img/structure/B2537330.png)